molecular formula C14H22N2O2 B8300234 3-[(4-Cyclobutyl-1,4-diazepan-1-yl)carbonyl]cyclobutanone

3-[(4-Cyclobutyl-1,4-diazepan-1-yl)carbonyl]cyclobutanone

Cat. No. B8300234
M. Wt: 250.34 g/mol
InChI Key: YRZZIBXQXAQPNN-UHFFFAOYSA-N
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Patent
US08691804B2

Procedure details

To a stirred solution of 3,3-dihydroxycyclobutanecarboxylic acid (80 mg, 0.61 mmol) in 4:1 DCM/DMF (2.5 ml) was added CDI (103 mg, 0.64 mmol) at RT. The mixture was stirred for 1.5 h at RT and 1-cyclobutyl-1,4-diazepane (98 mg, 0.64 mmol) was added. The resulting solution was stirred at RT for 3 H, diluted with DCM (20 ml) and washed with 1:1 H2O/brine (20 ml). The organic layer was dried (Na2SO4), filtered and concentrated at reduced pressure. Purification by silica gel FCC (eluting with DCM/MeOH/NH3 90:10:1) provided the title compound as colourless oil (84 mg, 56%).
Quantity
80 mg
Type
reactant
Reaction Step One
Name
DCM DMF
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
103 mg
Type
reactant
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
O[C:2]1([OH:9])[CH2:5][CH:4]([C:6]([OH:8])=O)[CH2:3]1.C(Cl)Cl.CN(C=O)C.C1N=CN(C(N2C=NC=C2)=O)C=1.[CH:30]1([N:34]2[CH2:40][CH2:39][CH2:38][NH:37][CH2:36][CH2:35]2)[CH2:33][CH2:32][CH2:31]1>C(Cl)Cl>[CH:30]1([N:34]2[CH2:40][CH2:39][CH2:38][N:37]([C:6]([CH:4]3[CH2:3][C:2](=[O:9])[CH2:5]3)=[O:8])[CH2:36][CH2:35]2)[CH2:33][CH2:32][CH2:31]1 |f:1.2|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
OC1(CC(C1)C(=O)O)O
Name
DCM DMF
Quantity
2.5 mL
Type
reactant
Smiles
C(Cl)Cl.CN(C)C=O
Name
Quantity
103 mg
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Two
Name
Quantity
98 mg
Type
reactant
Smiles
C1(CCC1)N1CCNCCC1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred at RT for 3 H
WASH
Type
WASH
Details
washed with 1:1 H2O/brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by silica gel FCC (eluting with DCM/MeOH/NH3 90:10:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(CCC1)N1CCN(CCC1)C(=O)C1CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 84 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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